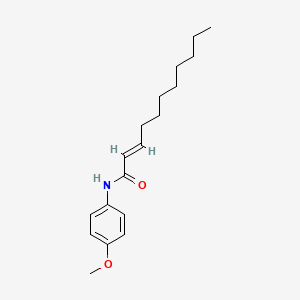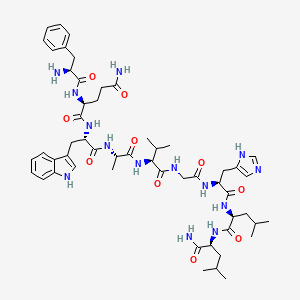![molecular formula C18H17FN4O2 B10838471 (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is a synthetic compound that combines the structural features of caffeine and a fluorophenyl-substituted butadiene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the butadiene moiety imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine typically involves a multi-step process:
Synthesis of the fluorophenyl-substituted butadiene: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the butadiene.
Coupling with caffeine: The fluorophenyl-substituted butadiene is then coupled with caffeine through a Heck reaction, which involves the use of a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig and Heck reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine can undergo various chemical reactions, including:
Oxidation: The butadiene moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds in the butadiene can be reduced to form saturated derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives of the butadiene moiety.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of fluorophenyl-substituted butadienes and their interactions with other molecules.
Biology: Investigating its potential as a bioactive molecule, particularly in the context of its caffeine moiety, which is known to interact with adenosine receptors.
Medicine: Exploring its potential as a therapeutic agent, given the known pharmacological effects of caffeine and the unique properties imparted by the fluorophenyl group.
Industry: Potential applications in materials science, such as the development of novel polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is likely to involve interactions with molecular targets similar to those of caffeine, such as adenosine receptors. The fluorophenyl group may enhance the binding affinity or selectivity of the compound for these targets. Additionally, the butadiene moiety may interact with other molecular pathways, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is unique due to the combination of a caffeine moiety with a fluorophenyl-substituted butadiene. This structural combination imparts distinct chemical and physical properties that are not found in other similar compounds. The presence of the fluorophenyl group can enhance the compound’s stability and reactivity, while the caffeine moiety provides potential bioactivity.
properties
Molecular Formula |
C18H17FN4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-[(1E,3E)-4-(3-fluorophenyl)buta-1,3-dienyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H17FN4O2/c1-21-14(10-5-4-7-12-8-6-9-13(19)11-12)20-16-15(21)17(24)23(3)18(25)22(16)2/h4-11H,1-3H3/b7-4+,10-5+ |
InChI Key |
PAJAMQUTBUEFEH-HOZCHFDZSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



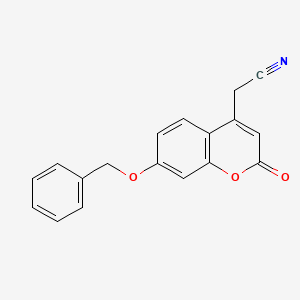

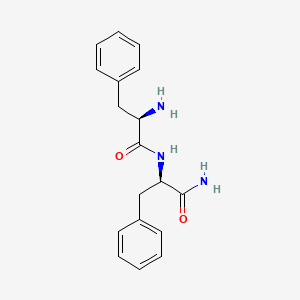


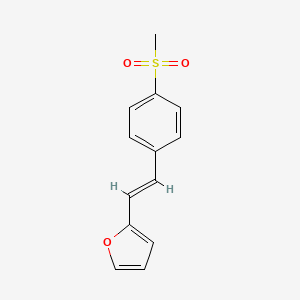

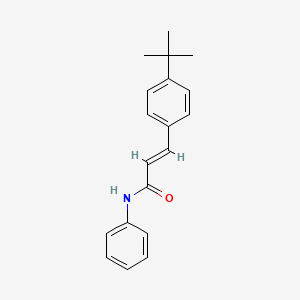


![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)

